REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1.CS(O)(=O)=O.[CH2:14](O)[CH2:15]C>>[CH2:1]([O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1)[CH2:14][CH3:15]
|
Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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COC1=CC(NC1)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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C(CC)O
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Solvent was removed from the mixture
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Type
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CUSTOM
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Details
|
the residue chromatographed on silica gel
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Type
|
WASH
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Details
|
eluting with 2% methanol in methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=CC(NC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |